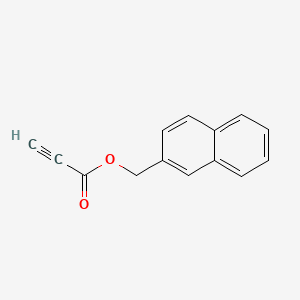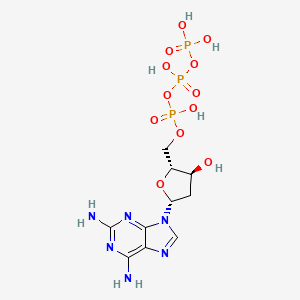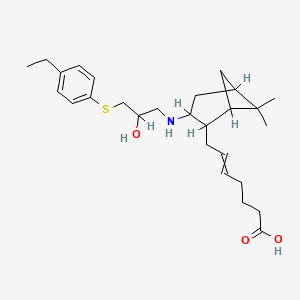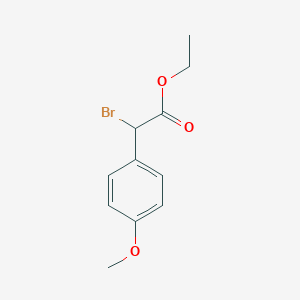
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate
Overview
Description
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate is a chemical compound with the IUPAC name ethyl (4-bromo-2-methoxyphenyl)acetate . It has a molecular weight of 273.13 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H13BrO3/c1-3-15-11(13)6-8-4-5-9(12)7-10(8)14-2/h4-5,7H,3,6H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds like acetals are known for their stability and lack of reactivity in neutral to strongly basic environments .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature .Scientific Research Applications
Metabolism Studies
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate is studied for its metabolic pathways. Research on similar compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has identified various metabolites in rat urine, suggesting multiple metabolic pathways. This research is significant for understanding the metabolic transformations of related compounds (Kanamori et al., 2002).
Natural Antioxidants
Compounds structurally related to this compound, such as nitrogen-containing bromophenols from marine red algae, have been found to exhibit potent scavenging activity against radicals. These compounds have potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of compounds similar to this compound, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been studied. This research provides insights into the stability and reactivity of such compounds, which is crucial for their potential applications in synthesis and pharmaceuticals (Kaur et al., 2012).
Synthesis and Pharmacological Assessment
This compound and related compounds have been synthesized and assessed for various pharmacological activities, such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This research contributes to the development of new therapeutic agents (Rani et al., 2016).
Process Improvement for Synthesis
Improvements in the synthesis processes for compounds structurally similar to this compound have been reported, leading to more efficient and cost-effective production methods. This is crucial for industrial-scale production of such compounds (Jing, 2003).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-bromo-2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWIEWRPKMWFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998336 | |
| Record name | Ethyl bromo(4-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77053-56-6 | |
| Record name | Ethyl-2-bromo-4-methoxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077053566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl bromo(4-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B1219158.png)


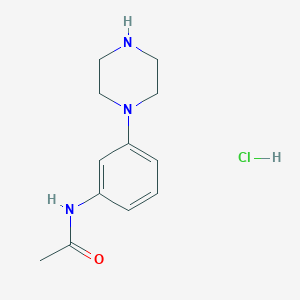
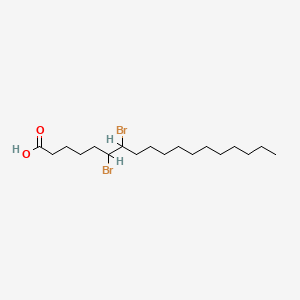
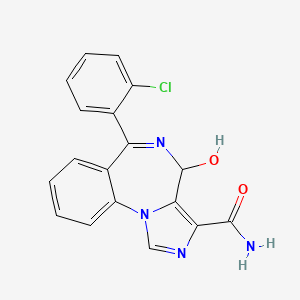
![[3-[3-[2,3-Di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1219168.png)

![2-[3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)phenyl]propanoic acid](/img/structure/B1219172.png)
![2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide](/img/structure/B1219175.png)
